molecular formula C12H17FN2 B10860666 1-(4-Fluorobenzyl)-4-methylpiperazine

1-(4-Fluorobenzyl)-4-methylpiperazine

Cat. No.: B10860666
M. Wt: 208.27 g/mol
InChI Key: KFMDNJJTGINMCS-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluorobenzyl)-4-methylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted piperazine derivatives with various functional groups replacing the fluorobenzyl group.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-4-methylpiperazine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-4-methylpiperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromobenzyl)-4-methylpiperazine: Contains a bromine atom in place of fluorine.

    1-(4-Methylbenzyl)-4-methylpiperazine: Substituted with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for enhanced binding interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMDNJJTGINMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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